3,3,5,5-Tetramethylpiperidin-4-amine
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Overview
Description
3,3,5,5-Tetramethylpiperidin-4-amine is an organic compound with the molecular formula C9H20N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include four methyl groups attached to the piperidine ring, making it highly sterically hindered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethylpiperidin-4-amine typically involves the hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one in the presence of excess ammonia and hydrogen. This reaction is carried out using hydrogenation catalysts at elevated temperatures and pressures. The process can be conducted continuously at temperatures between 120-180°C or discontinuously at temperatures between 180-220°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced hydrogenation reactors and catalysts helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3,3,5,5-Tetramethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes through its steric and electronic properties .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A structurally similar compound with different substitution patterns.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with similar steric hindrance.
Uniqueness
3,3,5,5-Tetramethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
3,3,5,5-tetramethylpiperidin-4-amine |
InChI |
InChI=1S/C9H20N2/c1-8(2)5-11-6-9(3,4)7(8)10/h7,11H,5-6,10H2,1-4H3 |
InChI Key |
ZQSAMGRSVRALFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC(C1N)(C)C)C |
Origin of Product |
United States |
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